molecular formula C20H21BrClN3O2S B2515390 (Z)-N-(4-(4-chlorophenyl)-3-morpholinothiazol-2(3H)-ylidene)-2-methoxyaniline hydrobromide CAS No. 1180033-70-8

(Z)-N-(4-(4-chlorophenyl)-3-morpholinothiazol-2(3H)-ylidene)-2-methoxyaniline hydrobromide

Cat. No.: B2515390
CAS No.: 1180033-70-8
M. Wt: 482.82
InChI Key: UHXPRXAJGYJTMF-KGYDJYTLSA-N
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Description

(Z)-N-(4-(4-chlorophenyl)-3-morpholinothiazol-2(3H)-ylidene)-2-methoxyaniline hydrobromide is a recognized and potent inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a serine/threonine kinase with central roles in cellular processes such as metabolism, proliferation, and survival. Its primary research value lies in its high selectivity and potency against GSK-3β, making it an essential pharmacological tool for probing the complex signaling networks associated with this kinase. Research utilizing this compound is heavily focused on neurodegenerative diseases, particularly as GSK-3β is a critical kinase for the hyperphosphorylation of tau protein, a key step in the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease pathology [https://patents.google.com/patent/US20150133465A1/]. By selectively inhibiting GSK-3β, this compound allows researchers to investigate pathways involved in tauopathy and neuronal death, providing insights for potential therapeutic strategies. Furthermore, due to the involvement of GSK-3β in Wnt/β-catenin signaling, insulin response, and inflammatory pathways, this inhibitor is also a valuable compound for research in oncology, diabetes, and mood disorders, enabling a deeper understanding of disease mechanisms across multiple biological fields.

Properties

IUPAC Name

4-(4-chlorophenyl)-N-(2-methoxyphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S.BrH/c1-25-19-5-3-2-4-17(19)22-20-24(23-10-12-26-13-11-23)18(14-27-20)15-6-8-16(21)9-7-15;/h2-9,14H,10-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXPRXAJGYJTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=C(C=C3)Cl)N4CCOCC4.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4-(4-chlorophenyl)-3-morpholinothiazol-2(3H)-ylidene)-2-methoxyaniline hydrobromide is a complex organic compound that falls under the category of thiazole derivatives. Thiazole compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C17H18ClN3OS·HBr
  • Molecular Weight : 396.77 g/mol

The presence of the morpholine and thiazole rings contributes to the compound's unique pharmacological profile. The chlorophenyl group enhances its interaction with biological targets, potentially increasing its efficacy.

Synthesis

The synthesis of (Z)-N-(4-(4-chlorophenyl)-3-morpholinothiazol-2(3H)-ylidene)-2-methoxyaniline hydrobromide involves several steps:

  • Formation of Thiazole Ring : The initial step typically includes the condensation of an appropriate thioketone with an amine.
  • Morpholine Substitution : Morpholine is introduced to the thiazole structure to enhance solubility and biological activity.
  • Hydrobromide Salt Formation : The final product is converted into its hydrobromide salt to improve stability and bioavailability.

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of thiazole derivatives. For instance, compounds similar to (Z)-N-(4-(4-chlorophenyl)-3-morpholinothiazol-2(3H)-ylidene)-2-methoxyaniline have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
(Z)-N-(4-(4-chlorophenyl)-3-morpholinothiazol-2(3H)-ylidene)-2-methoxyanilineS. aureus8 µg/mL

Antifungal Activity

Research indicates that thiazole derivatives also exhibit antifungal properties. In vitro studies have demonstrated effectiveness against fungi such as Candida albicans. The antifungal mechanism is believed to involve interference with fungal cell membrane integrity.

Antitumor Activity

Thiazole-containing compounds have been explored for their antitumor potential. Preliminary studies suggest that (Z)-N-(4-(4-chlorophenyl)-3-morpholinothiazol-2(3H)-ylidene)-2-methoxyaniline may induce apoptosis in cancer cells through the activation of caspase pathways.

Enzyme Inhibition

The compound has shown promise as an inhibitor of acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's. Inhibition values indicate a strong binding affinity to the enzyme, suggesting potential therapeutic applications in cognitive disorders.

Case Studies

  • Study on Antibacterial Efficacy : A recent study evaluated various thiazole derivatives, including our compound, against clinical isolates of resistant bacteria. Results indicated that (Z)-N-(4-(4-chlorophenyl)-3-morpholinothiazol-2(3H)-ylidene)-2-methoxyaniline exhibited superior activity compared to traditional antibiotics.
  • Antitumor Research : In a controlled experiment involving human cancer cell lines, the compound demonstrated significant cytotoxicity at low concentrations, highlighting its potential as a chemotherapeutic agent.

Scientific Research Applications

  • Antimicrobial Properties : Thiazole derivatives, including this compound, have been reported to exhibit significant antimicrobial activity. Research indicates that compounds with similar structures can inhibit bacterial growth, making them potential candidates for developing new antibiotics .
  • Anticancer Activity : There is growing interest in the anticancer properties of thiazole derivatives. Studies suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Synthesis and Derivatives

The synthesis of (Z)-N-(4-(4-chlorophenyl)-3-morpholinothiazol-2(3H)-ylidene)-2-methoxyaniline hydrobromide typically involves multi-step organic reactions that require precise control over reaction conditions to optimize yield and purity. The synthesis pathway often includes:

  • Formation of the thiazole ring.
  • Introduction of the morpholine moiety.
  • Coupling reactions to attach the chlorophenyl and methoxy groups.

This synthetic versatility allows for the development of various derivatives that may enhance biological activity or alter pharmacokinetic properties.

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of several thiazole derivatives against common pathogens. The results indicated that (Z)-N-(4-(4-chlorophenyl)-3-morpholinothiazol-2(3H)-ylidene)-2-methoxyaniline hydrobromide demonstrated notable inhibition against strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Anticancer Research

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of 4-chlorophenyl , morpholine , and 2-methoxyaniline groups. Below is a comparison with key analogs:

Compound Core Structure Key Substituents Pharmacological Relevance Reference
Target Compound Thiazole-2(3H)-ylidene 4-Chlorophenyl, morpholine, 2-methoxyaniline, hydrobromide Hypothesized allosteric modulation or kinase inhibition (based on morpholine’s role in solubility and chlorophenyl’s electron-withdrawing effects)
(Z)-N-(4-(4-Chlorophenyl)-3-Morpholinothiazol-2(3H)-Ylidene)Aniline Hydrobromide Thiazole-2(3H)-ylidene 4-Chlorophenyl, morpholine, aniline (lacks methoxy group) Reduced electron-donating capacity compared to the target compound; potential differences in receptor binding affinity
N-[4-(4-Methoxyphenyl)-Thiazol-2-yl]-N1-(4,5,6,7-Tetrahydro-3H-Azepin-2-yl)-Hydrazine Hydrobromide Thiazole 4-Methoxyphenyl, tetrahydroazepine Cardioprotective activity surpassing Levocarnitine and Mildronate; methoxy group enhances membrane permeability
N-(4-Chloro-3-Prop-2-Ynyl-1,3-Benzothiazol-2-Ylidene)-4-Morpholin-4-Ylsulfonylbenzamide Benzothiazole Morpholinosulfonyl, propynyl Enhanced steric bulk and sulfonyl group may improve target specificity (e.g., kinase inhibition)

Pharmacological and Physicochemical Properties

  • Electron-Withdrawing vs. This contrasts with 4-methoxyphenyl in ’s compound, where the methoxy group increases lipophilicity and membrane penetration . The morpholine ring improves aqueous solubility, a critical factor for bioavailability, compared to bulkier groups like tetrahydroazepine in ’s analog .
  • Salt Forms :

    • Hydrobromide salts (as in the target compound) generally exhibit higher solubility than free bases or other salts (e.g., hydrochlorides), which may enhance in vivo efficacy .

Mechanistic Insights from Allosteric Ligand Theory

’s framework for allosteric modulation suggests that the target compound’s morpholine and methoxy groups could influence cooperativity with primary ligands at receptor sites. For example:

  • Positive cooperativity might arise from hydrogen bonding between morpholine and receptor residues.
  • The 4-chlorophenyl group could stabilize hydrophobic pockets, reducing dissociation rates of primary ligands .

Q & A

Q. Optimization strategies :

  • Use polar aprotic solvents (e.g., DMF) to enhance reaction rates .
  • Monitor temperature (60–80°C) to avoid side reactions like over-oxidation .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to improve final yield (typically 60–75%) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

  • 1H NMR : Key signals include the methoxy group (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–7.5 ppm), and morpholine protons (δ 3.5–3.7 ppm) .
  • Mass spectrometry (MS) : Look for the molecular ion peak [M+H]+ at m/z ~480 (exact mass depends on isotopic Cl/Br patterns) .
  • X-ray crystallography : Resolves the (Z)-configuration and confirms hydrogen bonding with the hydrobromide counterion .

Advanced: How can reaction mechanisms involving the thiazole and morpholine moieties be elucidated?

  • Kinetic studies : Track substituent effects using Hammett plots to assess electron-withdrawing/donating groups on reaction rates .
  • Isotopic labeling : Introduce deuterium at the morpholine nitrogen to study proton transfer steps via NMR .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict transition states for cyclization or tautomerization .

Advanced: What methodologies are suitable for evaluating the compound’s biological activity in academic research?

  • Cytotoxicity assays : Use the Mosmann MTT assay () with IC50 determination in cancer cell lines (e.g., HeLa or MCF-7) .
  • Enzyme inhibition studies : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET) .
  • Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria .

Basic: How should researchers handle the hydrobromide salt form to ensure stability during experiments?

  • Storage : Keep desiccated at −20°C to prevent hygroscopic degradation .
  • Solubility : Use DMSO or methanol for stock solutions; avoid aqueous buffers with pH >7 to prevent freebase precipitation .

Advanced: How can contradictions in reported synthetic yields (e.g., 60% vs. 75%) be resolved?

  • Purity assessment : Compare HPLC profiles (C18 column, acetonitrile/water) to identify impurities affecting yield calculations .
  • Reaction monitoring : Use in-situ IR or Raman spectroscopy to detect incomplete conversions or side products .

Advanced: What computational tools are recommended for modeling this compound’s interactions with biological targets?

  • Docking simulations : AutoDock Vina or Schrödinger Suite to predict binding poses with proteins (e.g., kinases) .
  • MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .

Basic: What are the stability challenges under varying pH and temperature conditions?

  • pH stability : The hydrobromide salt is stable at pH 2–5 but hydrolyzes to the freebase above pH 7 .
  • Thermal stability : DSC/TGA analysis shows decomposition above 200°C; avoid heating beyond 150°C .

Advanced: How can the reactivity of the thiazole ring be exploited for derivatization?

  • Electrophilic substitution : Nitration or halogenation at the 5-position using HNO3/H2SO4 or NBS .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids to introduce functional groups .

Advanced: What experimental strategies distinguish (Z)- and (E)-isomers during synthesis?

  • Steric control : Bulky substituents (e.g., 2-methoxyaniline) favor the (Z)-isomer via kinetic control .
  • NOESY NMR : Detect spatial proximity between the methoxy group and thiazole protons to confirm (Z)-configuration .

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